1,1-Diiodoethane

Description

Contextualization within Geminal Dihaloalkanes

Geminal dihalides, or gem-dihalides, are a class of organic compounds where two halogen atoms are bonded to the same carbon atom. vedantu.com The term "geminal" is derived from the Latin word geminus, meaning twin. vedantu.com 1,1-Diiodoethane is a prime example of a geminal dihalide, distinguishing it from its structural isomer, 1,2-diiodoethane (B146647), where the iodine atoms are on adjacent carbons (a vicinal dihalide). chegg.com This structural difference is crucial as it dictates the chemical behavior and reactivity of the molecule. prutor.ai The presence of two iodine atoms on a single carbon in this compound makes that carbon highly electrophilic and susceptible to nucleophilic attack.

The reactivity of geminal dihalides is a cornerstone of their utility in organic synthesis. They can undergo various reactions, including elimination and substitution, to form a diverse range of products. unacademy.comlibretexts.org For instance, dehydrohalogenation of geminal dihalides can lead to the formation of alkynes. unacademy.comlibretexts.org The specific reactivity of this compound, driven by the lability of the carbon-iodine bonds, allows for its participation in a variety of chemical transformations.

Significance in Organic Synthesis and Mechanistic Investigations

The unique chemical properties of this compound make it a significant reagent in organic synthesis. It is particularly noted for its use in cyclopropanation reactions, where it can be used to form methyl-substituted cyclopropane (B1198618) derivatives. oup.comchemicalbook.com For example, the reaction of this compound with copper powder in the presence of an alkene like 1-heptene (B165124) yields a mixture of cis- and trans-1-methyl-2-pentylcyclopropane. oup.com

Furthermore, this compound is employed in ethylidenation reactions of carbonyl compounds and in ring expansion reactions. chemicalbook.com An example of the latter is its use with zinc-copper couple or diethylzinc (B1219324) in the methylcyclopropanation of 1,2-bis-(trimethylsilyloxy)cyclohexene, which after ring expansion, yields 2-methylcycloheptane-1,3-dione (B14740482). orgsyn.org The compound also serves as a precursor for organometallic intermediates, such as 1,1-bis(iodozincio)ethane, which are valuable in cross-coupling reactions.

From a mechanistic standpoint, this compound is a valuable substrate for studying reaction pathways. The lability of its C-I bonds allows for investigations into nucleophilic substitution (SN2) reactions, where it acts as a potent electrophile. smolecule.com Studies on its thermal chemistry on metal surfaces, such as platinum, have provided insights into the behavior of ethylidene groups, which are key intermediates in various surface-catalyzed reactions. acs.org The photodissociation of this compound has also been a subject of research, offering a window into the dynamics of bond cleavage under light exposure. smolecule.com

Historical Development of Research on this compound

Research into this compound and related geminal dihalides has evolved over time. Early work focused on the synthesis and basic reactivity of these compounds. One of the established methods for synthesizing this compound involves the reaction of 1,1-dichloroethane (B41102) with ethyl iodide in the presence of aluminum trichloride (B1173362). chemicalbook.comwikipedia.org An alternative synthesis route involves the reaction of iodine and triethylamine (B128534) with the hydrazone of acetaldehyde (B116499). smolecule.comwikipedia.org

More recent research has delved into the finer details of its molecular structure and dynamics. High-resolution rotational spectroscopy has been used to determine its rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, providing a deeper understanding of its internal motions. smolecule.comutrgv.edu Electron diffraction studies have also contributed to the knowledge of its molecular structure and conformational composition. smolecule.com The study of its reactions on metal surfaces and its use in generating specific reactive intermediates represent the ongoing exploration of this compound's synthetic potential. oup.comacs.org

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₄I₂ | wikipedia.orgnih.gov |

| Molar Mass | 281.86 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless liquid | biosynth.com |

| Density | 2.840 g/mL | stenutz.eu |

| Boiling Point | 154.7 ± 23.0 °C | wikipedia.org |

| CAS Number | 594-02-5 | wikipedia.orgnih.gov |

Synthesis of this compound

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

| From 1,1-Dichloroethane | 1,1-dichloroethane, ethyl iodide | Aluminum trichloride, heat | 60% | chemicalbook.comwikipedia.org |

| From Acetaldehyde | Iodine, triethylamine, acetaldehyde hydrazone | - | 34% | smolecule.comwikipedia.org |

Structure

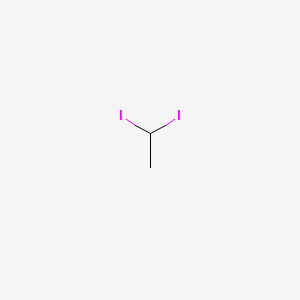

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-diiodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXRQOSRUDXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208117 | |

| Record name | 1,1-Diiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-02-5 | |

| Record name | Ethane, 1,1-diiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Diiodoethane

Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental strategy for the synthesis of iodoalkanes, where a less reactive halogen is substituted for an iodine atom. This approach is particularly effective for creating geminal diiodides from their corresponding dichloro- or dibromo-alkane precursors.

Synthesis from 1,1-Dichloroethane (B41102) via Alkyl Iodide and Lewis Acid Catalysis

A prominent method for preparing 1,1-diiodoethane involves a halogen exchange reaction starting from 1,1-dichloroethane. wikipedia.org This synthesis is facilitated by the use of an alkyl iodide, typically ethyl iodide, which serves as the iodine source, and is catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

The typical procedure involves heating a mixture of 1,1-dichloroethane and an excess of ethyl iodide in the presence of a catalytic amount of aluminum trichloride. wikipedia.org For instance, a reaction can be performed by mixing 0.4 moles of 1,1-dichloroethane with 1.2 moles of ethyl iodide and approximately 2.0 grams of aluminum chloride. wikipedia.org This mixture is heated, often using a steam bath, for several hours to drive the reaction to completion. wikipedia.org Following the heating period, the reaction mixture is subjected to a workup process that includes washing with water and a sodium bisulfite solution, followed by drying with a desiccant like magnesium sulfate. wikipedia.org The final product, this compound, is then isolated and purified by distillation. wikipedia.orgsmolecule.com This specific method has been reported to yield approximately 67.3 grams of the desired product. wikipedia.org

Table 1: Synthesis of this compound via Halogen Exchange

| Reactant | Molar Amount | Catalyst | Reported Yield (g) |

|---|---|---|---|

| 1,1-Dichloroethane | 0.4 mol | Aluminum Chloride | 67.3 |

Mechanistic Pathways of Halogen Exchange

The mechanism of Lewis acid-catalyzed halogen exchange is a critical aspect of this synthetic route. The reaction is not a simple nucleophilic substitution like the Finkelstein reaction, which typically involves alkali metal iodides in a polar solvent. manac-inc.co.jp Instead, the presence of the Lewis acid, AlCl₃, is crucial for activating the C-Cl bonds of 1,1-dichloroethane.

Direct Synthesis Routes

Direct synthesis methods provide an alternative pathway to this compound, bypassing the need for a dihalogenated precursor like 1,1-dichloroethane. These routes often start from more fundamental carbonyl compounds or their derivatives.

Formation from Iodine, Triethylamine (B128534), and Hydrazone of Acetaldehyde (B116499)

An effective direct synthesis of this compound involves the reaction of acetaldehyde hydrazone with iodine in the presence of a base, specifically triethylamine. wikipedia.org This method represents the oxidation of a hydrazone to yield a gem-diiodide. researchgate.netpublish.csiro.au

The reaction is typically carried out by treating the hydrazone of acetaldehyde with iodine and triethylamine. researchgate.net The base, triethylamine, plays a crucial role in the reaction mechanism. publish.csiro.au The process is understood to proceed through the in-situ formation of a diazo intermediate from the hydrazone upon oxidation by iodine. researchgate.netpublish.csiro.au This highly reactive diazo species then reacts further to yield the gem-diiodide. It has been noted that aldehyde hydrazones, such as the one derived from acetaldehyde, generally favor the formation of gem-diiodides over the competing elimination product, vinyl iodide. publish.csiro.au

Comparative Analysis of Synthetic Procedures and Yields

When comparing the two primary synthetic methodologies for this compound, differences in starting materials, reaction type, and yield become apparent. The halogen exchange method is a substitution reaction, whereas the hydrazone route is a direct formation via oxidation.

The synthesis from 1,1-dichloroethane provides a substantial quantity of product from the specified molar inputs. wikipedia.org In contrast, the direct synthesis starting from 1 mole of acetaldehyde is reported to produce approximately 95 grams of this compound, which corresponds to a yield of 34%. wikipedia.orgsmolecule.com

Table 2: Comparative Analysis of this compound Synthesis

| Synthetic Method | Starting Materials | Reaction Type | Reported Yield |

|---|---|---|---|

| Halogen Exchange | 1,1-Dichloroethane, Ethyl Iodide, Aluminum Chloride | Lewis Acid-Catalyzed Substitution | ~60% (calculated from molar inputs) |

The halogen exchange reaction appears to be a higher-yielding procedure based on reported figures. However, the choice of method in a practical setting may also depend on the availability and cost of the starting materials—1,1-dichloroethane versus acetaldehyde. The direct synthesis from acetaldehyde hydrazone offers an alternative that avoids the use of a pre-halogenated alkane. wikipedia.org

Fundamental Chemical Reactivity and Reaction Mechanisms of 1,1 Diiodoethane

Nucleophilic Substitution (SN2) Reactions

1,1-Diiodoethane readily participates in bimolecular nucleophilic substitution (SN2) reactions. smolecule.compages.dev In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of an iodide ion. smolecule.com

Role as a Versatile Electrophile due to C-I Bond Lability

The significant reactivity of this compound as an electrophile in SN2 reactions stems from the inherent weakness of the carbon-iodine (C-I) bond. shaalaa.com The iodine atoms are excellent leaving groups, making the carbon atom to which they are attached highly susceptible to nucleophilic attack. The presence of two iodine atoms on the same carbon further enhances the electrophilic character of this carbon center. This high degree of reactivity allows this compound to serve as a versatile building block in organic synthesis. smolecule.com

Formation of Carboxylate Esters

This compound reacts with carboxylate nucleophiles to form carboxylate esters. For instance, its reaction with cyclohexanecarboxylate (B1212342) yields 1-iodoethyl cyclohexanecarboxylate. Similarly, treatment with (2-methylbutyl) carbonate results in the formation of 1-iodoethyl (2-methylbutyl) carbonate. These reactions typically proceed under mild conditions, such as at room temperature.

Table 1: Synthesis of Carboxylate Esters from this compound

| Nucleophile | Product | Yield (%) |

| Cyclohexanecarboxylate | 1-Iodoethyl cyclohexanecarboxylate | 86 |

| (2-Methylbutyl) carbonate | 1-Iodoethyl (2-methylbutyl) carbonate | 78 |

Synthesis of Amides

The reaction of this compound with appropriate nitrogen-containing nucleophiles can lead to the formation of amides. This application is noted in the context of enolate substitution reactions, where amine-derived enolates react with this compound. For example, reaction with the enolate of a diisopropylamine-derived amide produces 3-iodo-N,N-diisopropyl-2-methylbutanamide. Similarly, reaction with a pyrrolidine-derived enolate yields 3-iodo-1-(pyrrolidin-1-yl)butan-1-one.

Table 2: Synthesis of Iodo-Amides from this compound and Enolates

| Enolate Source | Product | Yield (%) |

| Diisopropylamine-derived amide | 3-iodo-N,N-diisopropyl-2-methylbutanamide | 92 |

| Pyrrolidine-derived enamine | 3-iodo-1-(pyrrolidin-1-yl)butan-1-one | 85 |

Enolate Substitution Reactions

This compound serves as an alkylating agent in reactions with enolates. wikipedia.org Enolates, which are nucleophilic species derived from carbonyl compounds, can attack the electrophilic carbon of this compound in an SN2 fashion. libretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position of the carbonyl group. libretexts.org The use of a strong base is often necessary to completely form the enolate. libretexts.org This methodology has been applied to the synthesis of more complex molecules. wikipedia.org For example, β-keto esters can be converted into β-methylated γ-keto esters through treatment with zinc carbenoids derived from this compound. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Carbene and Carbenoid Chemistry

Beyond simple nucleophilic substitutions, this compound is a precursor for the generation of reactive intermediates like carbenes and carbenoids, which are valuable in carbon-carbon bond-forming reactions.

Generation of Organocopper Intermediates for Cyclopropanation

This compound can be used to generate organocopper intermediates, which are effective reagents for cyclopropanation reactions. researchgate.net When treated with copper powder in the presence of an alkene, this compound can lead to the formation of cyclopropane (B1198618) derivatives. smolecule.com For instance, its reaction with 1-heptene (B165124) in the presence of copper powder produces a mixture of cis- and trans-alkylated cyclopropane products. smolecule.com The Simmons-Smith reaction, a well-known cyclopropanation method, traditionally uses diiodomethane (B129776) and a zinc-copper couple. vaia.com An analogous reaction with this compound and cyclohexene (B86901) can produce isomeric methylcyclopropane (B1196493) products. vaia.com The use of diethylzinc (B1219324) with this compound has been shown to be effective for the stereoselective synthesis of 1,2,3-substituted cyclopropanes from allylic alcohols. unl.pt

Stereochemical Control and Avoidance of Free Methylcarbene Formation

The reaction of this compound with copper powder in the presence of alkenes leads to the formation of cyclopropanes through a mechanism that avoids the generation of free methylcarbene. This is a significant aspect of its reactivity as it allows for a higher degree of stereochemical control in the cyclopropanation products. The reaction is believed to proceed via an organocopper intermediate, specifically ICH₂CuCH₃. This intermediate then transfers the ethylidene group to the alkene, resulting in the formation of the cyclopropane ring. This controlled pathway contrasts with reactions that might involve free carbenes, which are often less selective.

Cyclopropanation of Alkenes

This compound serves as a reagent for the methylcyclopropanation of alkenes. chemicalbook.com This reaction transforms an alkene into a cyclopropane ring with a methyl substituent. vaia.com

Diastereo- and Enantioselective Approaches with Zinc Carbenoids

The use of this compound in combination with diethylzinc allows for the enantioselective synthesis of cyclopropylcarbinols. uva.es This method can produce enantioenriched cyclopropylcarbinols that are substituted with carbon atoms at all three positions of the ring. uva.esresearchgate.net While good enantiocontrol has been achieved, the diastereoselectivity of this particular process is reported to be moderate. uva.esresearchgate.net The reaction's stereochemical outcome is influenced by the nature of the zinc carbenoid species involved. wiley-vch.deacs.org The addition of zinc iodide (ZnI₂) to geminal dizinc (B1255464) carbenoids has been shown to improve the efficiency of diastereoselective cyclopropanation, particularly for less reactive substrates, by shortening reaction times and leading to cleaner reactions. organic-chemistry.org

Methylcyclopropanation of Activated Olefins (e.g., 1,2-Bis(trimethylsilyloxy)cyclohexene)

The methylcyclopropanation of activated olefins, such as 1,2-bis(trimethylsilyloxy)cyclohexene (B8801507), can be accomplished using this compound in conjunction with either a zinc-copper couple or diethylzinc. orgsyn.orgorgsyn.org This reaction is a key step in a sequence that leads to the formation of cyclic 1,3-diketones. orgsyn.orgorgsyn.org The subsequent ring expansion of the resulting 1,2-bis(trimethylsilyloxy)bicyclo[n.1.0]alkane, induced by iron(III) chloride, yields products like 2-methylcycloheptane-1,3-dione (B14740482) in moderate yields. orgsyn.orgorgsyn.org

Ethylidenation of Carbonyl Compounds

This compound is utilized in the ethylidenation of carbonyl compounds, a reaction that converts a carbonyl group into an ethylidene group (=CHCH₃). chemicalbook.com When reacted with chromium(II) chloride, this compound effectively transforms ketones, including those that are easily enolizable, into their corresponding ethylidenated products in good yields. chemistry-chemists.com

Rearrangement and Ring Expansion Reactions

One-Carbon Ring Expansion of Cycloalkanones

This compound plays a role in the one-carbon ring expansion of cycloalkanones. orgsyn.orgorgsyn.org This process is part of a multi-step sequence that ultimately yields conjugated cycloalkenones or cyclic 1,3-diketones. orgsyn.orgorgsyn.org An example is the synthesis of 2-methylcycloheptane-1,3-dione, which involves the methylcyclopropanation of 1,2-bis(trimethylsilyloxy)cyclohexene with this compound, followed by an iron(III) chloride-mediated ring expansion. orgsyn.orgorgsyn.org

Organometallic Chemistry Applications

This compound is a valuable precursor in organometallic chemistry, particularly for the synthesis of geminal bimetallic reagents. These reagents are instrumental in various synthetic transformations, including cross-coupling reactions.

Preparation of Organometallic Intermediates for Cross-Coupling Reactions (e.g., 1,1-Bis(iodozincio)ethane)

A key application of this compound is the preparation of 1,1-bis(iodozincio)ethane, a geminal bimetallic organozinc reagent. thieme-connect.com This intermediate is particularly useful in cross-coupling reactions for the formation of carbon-carbon bonds. libretexts.orgnih.gov

The synthesis of 1,1-bis(iodozincio)ethane involves the direct reaction of this compound with activated zinc metal. rsc.orgkyoto-u.ac.jp The general procedure is as follows:

A mixture of zinc powder, a catalytic amount of an activating agent like lead(II) chloride (PbCl₂), and a small amount of this compound in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is sonicated. rsc.orgkyoto-u.ac.jp This initial step serves to activate the zinc surface. Subsequently, the remaining this compound, dissolved in THF, is added dropwise to the activated zinc slurry at a controlled temperature, typically 0 °C. rsc.orgkyoto-u.ac.jp The reaction mixture is then stirred for a period to ensure complete formation of the organozinc reagent. rsc.orgkyoto-u.ac.jp Excess zinc powder is allowed to settle, and the supernatant containing the 1,1-bis(iodozincio)ethane solution can be used for subsequent reactions. rsc.org

Table 1: Representative Procedure for the Preparation of 1,1-Bis(iodozincio)ethane

| Reagent/Parameter | Quantity/Condition | Purpose | Reference |

|---|---|---|---|

| Zinc Powder | 60 mmol | Metal source for the organometallic reagent | rsc.org |

| This compound | 20 mmol (total) | Precursor to the organozinc reagent | rsc.org |

| Lead(II) Chloride (PbCl₂) | 0.01 mmol | Activator for the zinc metal | rsc.org |

| Tetrahydrofuran (THF) | 20 mL (total) | Solvent | rsc.org |

| Sonication | 1 hour | Activation of zinc | rsc.org |

| Addition Temperature | 0 °C | To control the exothermic reaction | rsc.org |

This geminal bimetallic reagent, 1,1-bis(iodozincio)ethane, is a key intermediate for various cross-coupling reactions, allowing for the introduction of an ethylidene moiety into organic molecules. The reactivity of such organozinc compounds in palladium-catalyzed cross-coupling reactions, like the Negishi coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Surface Chemistry and Heterogeneous Catalysis of 1,1 Diiodoethane

Adsorption Phenomena on Metal Surfaces

The interaction of 1,1-diiodoethane with metal surfaces is the initial step that dictates its subsequent chemical behavior. The nature of the substrate and the experimental conditions, such as temperature and surface coverage, play a crucial role in the adsorption process.

Adsorption Behavior on Platinum (Pt(111)) and Silver (Ag(111)) Substrates

On a Pt(111) surface at a low temperature of 95 K, this compound adsorbs molecularly. researchgate.netresearchgate.netresearchgate.net Reflection-absorption infrared spectroscopy (RAIRS) data for large doses of this compound on clean Pt(111) show spectra that resemble the liquid phase of the compound. researchgate.netresearchgate.netresearchgate.netacs.org At submonolayer coverages, however, only specific vibrational modes are resolvable, indicating a distinct orientation of the adsorbed molecules on the surface. researchgate.netresearchgate.netresearchgate.netacs.org

On Ag(111) at 120–140 K, the adsorption of this compound is followed by the cleavage of the C–I bonds. This leads to the formation of ethylidene intermediates on the surface. These intermediates can then dimerize to form 2-butene (B3427860) isomers. The formation of 2-butene is reported to be rapid and quantitative.

Analysis of Adsorbate Geometry and C-C Axis Tilt Angle on Surfaces

On Pt(111), the orientation of adsorbed this compound molecules is dependent on the surface coverage. A detailed analysis of the symmetric and asymmetric C−H stretch modes indicates a change in the tilt angle of the C−C axis with respect to the surface normal. acs.orgresearchgate.net At a low coverage of 2.0 langmuirs (approximately 20% of saturation), the C−C axis is tilted at an angle of 53 ± 6°. acs.orgresearchgate.net As the coverage increases to 5.0 langmuirs (about half saturation), this tilt angle decreases to 20 ± 4°. acs.orgresearchgate.net This change suggests that intermolecular interactions at higher coverages force the molecules into a more upright orientation.

| Surface | Coverage | C-C Axis Tilt Angle (with respect to surface normal) |

| Pt(111) | 2.0 Langmuirs (20% of saturation) | 53 ± 6° |

| Pt(111) | 5.0 Langmuirs (50% of saturation) | 20 ± 4° |

Thermal Decomposition and Surface-Induced Transformations

Upon heating, adsorbed this compound undergoes a series of transformations, starting with the cleavage of the weakest bonds in the molecule.

Dissociative C-I Bond Cleavage upon Thermal Activation

The thermal activation of this compound on Pt(111) leads to the initial breaking of the weak C−I bonds. researchgate.netacs.org This dissociative process is the primary step that initiates the subsequent surface chemistry. researchgate.netacs.org On Ag(111), C-I bond cleavage also occurs readily upon adsorption at temperatures between 120 K and 140 K.

Formation and Reactivity of Ethylidene Species

On the Pt(111) surface, ethylidene species can undergo an α-hydrogen elimination, a process where a hydrogen atom from the carbon atom attached to the surface is removed. This leads to the formation of ethylidyne (CH3C≡). acs.org This conversion is observed to occur selectively at around 150 K. researchgate.netacs.org The mechanism is confirmed to be a direct α-H elimination, as experiments with co-adsorbed deuterium (B1214612) show no deuterium incorporation into the ethylidyne at low temperatures. researchgate.netacs.org The availability of empty surface sites is a key factor in this reaction, as these sites are required to accommodate the eliminated hydrogen atoms. acs.org Consequently, at low surface coverages, the formation of ethylidyne is favored. acs.org

Mechanistic Elucidation of Surface Reactions (e.g., Hydrogen/Deuterium Exchange)

Hydrogen/deuterium (H/D) exchange studies are powerful tools for elucidating the mechanisms of surface reactions. In the context of this compound chemistry, such experiments provide insight into the reversibility of reaction steps and the nature of the intermediates involved.

Spectroscopic Characterization and Computational Chemistry of 1,1 Diiodoethane

Rotational Spectroscopy Investigations

The rotational spectrum of 1,1-diiodoethane offers a detailed window into its gas-phase structure and electronic environment. The presence of two iodine nuclei creates complex spectral features that require sophisticated analysis.

The first high-resolution rotational spectroscopic study of this compound was conducted using a jet-pulsed, cavity-based Fourier transform microwave (FTMW) spectrometer. docbrown.infobiosynth.com The spectrum was observed in the frequency range of 11-18 GHz. docbrown.infobiosynth.com This technique is highly sensitive for observing the rotational transitions of polar molecules in the gas phase. The analysis of the complex spectrum, marked by hyperfine splitting from the two iodine nuclei, was guided by quantum chemical calculations to predict the molecule's geometry and hyperfine parameters. biosynth.com

The analysis of the observed transition frequencies in the microwave spectrum allowed for the precise determination of the molecule's rotational constants and centrifugal distortion constants. biosynth.com The fitted rotational constants provide key information about the molecule's moments of inertia.

| Constant | Value (MHz) |

|---|---|

| A | 4548.320446(47) |

| B | 625.629141(55) |

| C | 558.798939(43) |

Data sourced from Carrillo, M. J., Lin, W., & Endo, Y. (2021). Journal of Molecular Spectroscopy.

A significant feature of the rotational spectrum of this compound is the complex hyperfine splitting structure, which arises from the interaction of the nuclear quadrupole moments of the two iodine nuclei with the molecule's electric field gradient. docbrown.infobiosynth.com The analysis yielded the complete tensor components for the nuclear quadrupole coupling for both iodine nuclei. nih.gov Many dipole-forbidden transitions, which become allowed due to the large iodine quadrupole coupling effect, were also observed in the spectrum. nih.gov

| Constant | Value (MHz) |

|---|---|

| χ_aa | -1089.8125(7) |

| χ_bb - χ_cc | -542.3162(13) |

| |χ_ab| | 1215.7505(10) |

| χ_bc | 340.8983(14) |

| |χ_ac| | 562.4206(19) |

Data sourced from Carrillo, M. J., Lin, W., & Endo, Y. (2021). Journal of Molecular Spectroscopy.

Molecules containing a terminal methyl group, such as this compound, have the potential to exhibit internal rotation, which would cause further splitting of the rotational lines (A-E splittings). docbrown.info Initial analysis of the experimental spectrum suggested that internal rotation might be present. docbrown.info However, the definitive analysis of the high-resolution spectrum concluded that no A-E splittings due to the internal rotation of the methyl group were observed. nih.gov

Vibrational Spectroscopy (e.g., Reflection-Absorption Infrared Spectroscopy (RAIRS))

Vibrational spectroscopy is a powerful tool for identifying the characteristic motions of a molecule's bonds and for studying its behavior when adsorbed on a surface.

Detailed studies characterizing the vibrational modes and adsorbed states of this compound using techniques such as Reflection-Absorption Infrared Spectroscopy (RAIRS) are not extensively documented in the scientific literature. One study noted the desorption of this compound from an aluminum surface was investigated in the infrared frequency range, but a detailed characterization of the vibrational modes was not provided. researchgate.net

A RAIRS investigation would typically focus on identifying the frequencies of C-H, C-C, and C-I stretching and bending modes. This information would help to characterize the molecule's structure and bonding, both in the gas phase and as an adsorbed species on a substrate, revealing details about its orientation and interaction with the surface.

Thermal Desorption Spectroscopy (e.g., Temperature-Programmed Desorption (TPD))

Temperature-Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a powerful technique for studying the interactions of adsorbed molecules with a surface. libretexts.org In a TPD experiment, a sample is heated at a controlled rate in an ultra-high vacuum (UHV) chamber, and the molecules that desorb from the surface are detected, typically by a mass spectrometer. fu-berlin.dewikipedia.org This method provides valuable information on the identity of desorbed species, the strength of the surface-adsorbate bond, and the kinetics of surface reactions. libretexts.orgwikipedia.org

TPD experiments are instrumental in identifying the gaseous products that evolve from a surface following the adsorption and subsequent thermal activation of a parent molecule. fu-berlin.de Studies on the thermal chemistry of this compound on a Platinum (Pt(111)) single-crystal surface have successfully identified several desorption products. acs.org When this compound is adsorbed on the Pt(111) surface at 120 K and subsequently heated, a variety of molecules are released into the gas phase at specific temperatures, which are monitored by mass spectrometry. acs.org

The primary gaseous products identified include unreacted molecular this compound, as well as products formed through surface-mediated reactions such as ethyl iodide, vinyl iodide, ethane, and ethylene (B1197577). acs.org The weak carbon-iodine bonds in this compound are the first to break upon heating, leading to the formation of surface-bound ethylidene intermediates and adsorbed iodine atoms. acs.org The subsequent reactions of these intermediates give rise to the observed gaseous products. acs.org

A key finding is the coverage-dependent reaction pathway. At low surface coverages of this compound, the primary surface species, ethylidene, undergoes α-H elimination to form ethylidyne, a stable surface intermediate. acs.org However, at high surface coverages, this pathway is suppressed due to a lack of available surface sites for the released hydrogen atoms. acs.org Under these conditions, the ethylidene intermediate undergoes a 1,2-H shift to form ethylene, which then desorbs from the surface. acs.org

The table below summarizes the gaseous products detected during TPD experiments of this compound on a Pt(111) surface.

| Desorption Product | Molecular Mass (amu) | Desorption Temperature Range (K) |

| Vinyl iodide | 154 | ~160 |

| Ethyl iodide | 156 | 180 - 250 |

| This compound | 282 | ~225 |

| Ethane | 30 | 200 - 280 |

| Ethylene | 28 | ~270 |

Data sourced from TPD experiments on Pt(111) surfaces. acs.org

TPD provides crucial data for the kinetic analysis of surface processes, including desorption, decomposition, and reaction. fu-berlin.de The shape and peak temperature of a desorption feature in a TPD spectrum are related to the kinetic parameters of the desorption process, such as the activation energy for desorption and the pre-exponential factor. libretexts.org

The two primary competing kinetic pathways for the ethylidene intermediate are:

α-H Elimination: This process leads to the formation of ethylidyne and adsorbed hydrogen. It is favored at low surface coverages where empty platinum sites are available to accommodate the eliminated hydrogen. acs.org

1,2-H Shift: This intramolecular rearrangement produces ethylene. This pathway becomes dominant at high surface coverages when the α-H elimination is kinetically hindered by the lack of available surface sites. acs.org

The selective conversion to ethylidyne is observed at temperatures as low as 150 K. acs.org Experiments using co-adsorbed deuterium (B1214612) confirm that this is a direct elimination step, as no deuterium is incorporated into the ethylidyne at low temperatures. acs.org This kinetic competition between elimination and rearrangement based on surface coverage is a key aspect of the surface chemistry of this compound. acs.org

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of structure, energetics, and spectroscopic properties. unibo.itresearchgate.net

Quantum chemical calculations are essential for determining the precise molecular geometry and electronic structure of molecules like this compound. rsc.org High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are employed to obtain highly accurate structural parameters. longdom.orgresearchgate.net

These methods solve the time-independent Schrödinger equation to yield the molecule's energy and wavefunction, from which properties like bond lengths, bond angles, and dihedral angles are derived. utrgv.edu For this compound, such calculations provide the optimized three-dimensional arrangement of its atoms.

Below is a table of calculated structural parameters for this compound obtained using the CCSD(T) method, which is considered a gold standard for its accuracy. utrgv.eduresearchgate.net

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length (Å) | C | C | 1.516 | ||

| Bond Length (Å) | C | H (methyl) | 1.092 | ||

| Bond Length (Å) | C | H (methine) | 1.090 | ||

| Bond Length (Å) | C | I | 2.162 | ||

| Bond Angle (°) | C | C | H (methyl) | 110.8 | |

| Bond Angle (°) | H | C | H (methyl) | 108.6 | |

| Bond Angle (°) | I | C | I | 112.5 | |

| Bond Angle (°) | I | C | C | 108.5 | |

| Dihedral Angle (°) | H | C | C | I | 59.5 |

Data from CCSD(T) level calculations. utrgv.edu

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.comq-chem.com By systematically changing specific geometric parameters, such as a bond length, bond angle, or dihedral angle, and optimizing the rest of the molecular structure at each step, a "relaxed" PES scan can map out the energy landscape for a particular process. q-chem.comuni-muenchen.de

For this compound, a key conformational process is the internal rotation around the carbon-carbon single bond. jst.go.jp A PES scan can be performed by systematically varying the dihedral angle between a hydrogen on the methyl group and an iodine atom on the adjacent carbon. This analysis reveals the energy barriers between different conformations, such as the staggered and eclipsed forms, and identifies the lowest-energy (most stable) conformer. readthedocs.ioyoutube.com Such scans are crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. q-chem.com This method can also be used to locate transition states along a reaction coordinate, providing a rough estimate of the reaction pathway between reactants and products. visualizeorgchem.com

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to guide and validate experimental measurements. researchgate.netnih.gov For rotational spectroscopy, quantum chemical calculations can provide highly accurate predictions of rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia and thus depend directly on its structure. nih.gov

Methods like CCSD(T) and MP2 are used to calculate the equilibrium geometry, from which the equilibrium rotational constants are derived. utrgv.edunih.gov Further refinements can be made by including corrections for vibrational effects. nih.gov Other predictable parameters include centrifugal distortion constants, which account for the molecule's non-rigidity, and nuclear quadrupole coupling constants, which describe the interaction between the nuclear quadrupole moment of atoms like iodine and the surrounding electric field gradient. utrgv.edu

The table below presents spectroscopic parameters for this compound predicted from CCSD(T) and MP2 calculations. These theoretical values are indispensable for assigning transitions in experimentally recorded spectra. utrgv.edu

| Parameter | CCSD(T) Calculated Value | MP2 Calculated Value |

| Rotational Constant A (MHz) | 6100.2 | 6076.9 |

| Rotational Constant B (MHz) | 1201.2 | 1205.8 |

| Rotational Constant C (MHz) | 1146.9 | 1151.0 |

| Quadrupole Coupling χaa (MHz) | -1438.2 | -1404.2 |

| Quadrupole Coupling χbb (MHz) | 658.0 | 639.2 |

| Quadrupole Coupling χcc (MHz) | 780.2 | 765.0 |

Data from quantum chemical calculations. utrgv.edu

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications and Reagent Design

While 1,1-diiodoethane is a known precursor for SN2 reactions and the generation of carbenoids, future research is aimed at designing more sophisticated reagents and uncovering new synthetic transformations. wikipedia.org The generation of ethylidene carbenoids or carbenoid-like species, for instance through the Simmons-Smith reaction, allows for the synthesis of methyl-substituted cyclopropanes. vaia.com The reaction of cyclohexene (B86901) with this compound and a zinc-copper couple can yield isomeric methylcyclopropane (B1196493) products, showcasing the potential for creating structural complexity. vaia.com

A key area of development is the design of novel organometallic reagents derived from this compound. Its reaction with activated zinc can form 1,1-bis(iodozincio)ethane, an intermediate that holds potential for cross-coupling reactions. The exploration of its reactions with other metals could lead to new bimetallic or geminal-diorganometallic reagents with unique reactivity profiles for carbon-carbon bond formation. chemcraft.su Research into the functional group tolerance of these reactions will be critical for their application in the synthesis of complex organic molecules.

| Reagent/Intermediate from this compound | Enabling Reaction | Potential Synthetic Application | Reference |

|---|---|---|---|

| Ethylidene Carbenoid | Simmons-Smith Reaction (Zn/Cu) | Stereoselective synthesis of methyl-substituted cyclopropanes. | vaia.com |

| 1,1-Bis(iodozincio)ethane | Reaction with activated Zinc | Intermediate for cross-coupling reactions and gem-diethylidenation. | |

| α-Iodoethyl Anion | Deprotonation with a strong base | Nucleophilic introduction of the 1-iodoethyl group. | acs.org |

Advanced Mechanistic Investigations utilizing Ultrafast Spectroscopy

The photodissociation dynamics of dihaloalkanes are a fertile ground for fundamental mechanistic studies. Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, offer the potential to observe the bond-breaking and bond-forming events in real-time. msu.edukubarychgroup.org For this compound, a central research question is the mechanism of the sequential or concerted cleavage of the two C-I bonds upon photoexcitation.

While extensive research has been conducted on the photodissociation of the structural isomer 1,2-diiodoethane (B146647) using techniques like time-resolved X-ray liquidography, similar in-depth studies on this compound are an important future direction. kaist.ac.krresearchgate.nethku.hk Studies on 1,2-diiodoethane have revealed solvent-dependent reaction pathways, including the formation of a bridged C₂H₄I• radical intermediate. kaist.ac.kracs.org Analogous investigations on this compound could reveal the lifetime and subsequent reactions of the initially formed CH₃CHI• radical.

Furthermore, studies on the photodecomposition of 1,1-dibromoethane (B1583053) have shown complex competing pathways, including HBr elimination and the formation of an iso-dibromoethane intermediate (CH₃CHBr-Br). marquette.edu Applying ultrafast techniques to this compound could elucidate whether similar pathways, such as HI elimination or the formation of a CH₃CHI-I isomer, are viable and how they compete with simple C-I bond fission. The use of this compound as a photolytic precursor for generating the CH₃CHOO Criegee intermediate further underscores the importance of understanding its primary photodissociation dynamics. osti.gov

| Technique | Potential Mechanistic Insight for this compound | Analogous System Studied |

|---|---|---|

| Time-Resolved X-ray Liquidography | Tracking solute-solvent interactions and the structure of radical intermediates in solution. | 1,2-Diiodoethane kaist.ac.kr |

| Femtosecond Pump-Probe Spectroscopy | Real-time observation of C-I bond cleavage and subsequent radical reactions. | Iodine (I₂) msu.edu |

| Matrix Isolation Spectroscopy | Trapping and characterizing transient species and photoproducts at low temperatures. | 1,1-Dibromoethane marquette.edu |

| Velocity Map Imaging | Determining kinetic energy release and product channel branching ratios in photodissociation. | CH₃CHOO (from this compound precursor) osti.gov |

Integration of Theoretical and Experimental Methodologies for Predictive Modeling

The synergy between computational chemistry and experimental investigation is a powerful paradigm for modern chemical research. For this compound, this integration is crucial for building predictive models of its behavior. Quantum chemical calculations have already been successfully employed to aid the analysis of the complex rotational spectrum of this compound, providing accurate predictions of its structure and spectroscopic constants. utrgv.edu A study utilizing MP2 and CCSD(T) levels of theory provided structural parameters that were essential for interpreting the experimental data. utrgv.edu

Future work will likely involve more sophisticated computational modeling to map out the potential energy surfaces (PES) for reactions involving this compound. utrgv.edu This approach has been used effectively for related molecules like 1,1-dibromoethane and 1,2-diiodoethane to understand their photochemistry. acs.orgmarquette.edu For instance, theoretical calculations for 1,1-dibromoethane identified a key isomer intermediate and a low-energy pathway for Br₂ elimination involving a concerted 1,2-hydrogen shift. marquette.edu Applying similar methods, such as time-dependent density functional theory (TD-DFT), to this compound could predict the most likely outcomes of its photodissociation and guide the design of experiments to observe these pathways. kaist.ac.kr Such predictive models can accelerate the discovery of new reactions and provide a deeper understanding of selectivity and reaction kinetics.

| Parameter | Calculated Value (CCSD(T)) | Experimental Value |

|---|---|---|

| Rotational Constant A (MHz) | 6805.9 | 6804.1499 |

| Rotational Constant B (MHz) | 1303.4 | 1309.2892 |

| Rotational Constant C (MHz) | 1164.7 | 1169.5701 |

Interdisciplinary Research with Materials Science and Catalysis for Functional Materials Synthesis

The reactivity of the carbon-iodine bond opens avenues for the application of this compound in interdisciplinary fields, particularly materials science and catalysis. While direct applications are emerging, research on analogous compounds highlights the potential. For example, 1,2-diiodoethane has been successfully used as an efficient reducing agent for graphene oxide during the in situ fabrication of conductive graphene/polyimide composite films. rsc.org The thermal decomposition of the iodoalkane generates species that effectively remove oxygen functional groups from graphene oxide, enhancing the electrical conductivity of the final material. rsc.org The potential of this compound as a reagent in similar materials synthesis protocols remains a promising area for exploration.

In catalysis, this compound serves as a valuable model compound for studying the surface chemistry of C₂ species on transition metals. Research on a Platinum (Pt(111)) single-crystal surface using techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS) and Temperature-Programmed Desorption (TPD) has shown that this compound chemisorbs and decomposes upon heating. acs.orgresearchgate.net The C-I bonds break first, yielding surface-bound ethylidene (CH₃CH=) moieties. researchgate.net The subsequent reactions of this ethylidene intermediate, such as α-H elimination to form ethylidyne, are fundamental steps relevant to industrial catalytic processes like olefin hydrogenation. acs.orgacs.org Understanding these surface reactions at a molecular level can inform the design of more selective and efficient heterogeneous catalysts. Additionally, diiodoalkanes are used in the synthesis of rare earth halide complexes, which are precursors to a wide range of catalysts. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1,1-diiodoethane’s molecular structure and purity?

- Methodological Answer : Utilize Reflection-Absorption Infrared Spectroscopy (RAIRS) to identify vibrational modes associated with C-I bonds (500–600 cm⁻¹) and ethylidene groups. Complement this with Temperature-Programmed Desorption (TPD) to monitor thermal decomposition products (e.g., ethylene, iodine radicals). These methods were validated in studies of this compound adsorbed on Pt(111) surfaces, where RAIRS confirmed adsorbate geometry and TPD tracked desorption kinetics .

Q. How can researchers ensure accurate synthesis of this compound and avoid isomerization during preparation?

- Methodological Answer : Optimize halogenation conditions (e.g., controlled temperature, inert atmosphere) to minimize side reactions. Post-synthesis characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity. For example, ¹H NMR should show a singlet for the two equivalent iodine atoms on the central carbon. While synthesis protocols are not explicitly detailed in the provided evidence, analogous halogenated ethanes (e.g., 1,1-dibromoethane) highlight the importance of quenching reactive intermediates to prevent isomerization .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal decomposition mechanisms of this compound on catalytic surfaces?

- Methodological Answer : Employ ultra-high vacuum (UHV) systems with TPD and RAIRS to track intermediates. Deuterium-labeling experiments can elucidate hydrogen transfer pathways. For instance, studies on Pt(111) revealed that this compound decomposes via C-I bond cleavage to form ethylidene (CH₃CH₂–) intermediates, followed by dehydrogenation to ethylene . Computational modeling (DFT) can further validate proposed reaction pathways.

Q. How should researchers resolve contradictions between experimental and computational data in decomposition studies?

- Methodological Answer : Reconcile discrepancies by adjusting computational parameters (e.g., solvent effects, transition-state barriers) and replicating experimental conditions. For example, photodissociation studies of 1,1-dibromoethane showed computational models predicted iso-1,1-dibromoethane formation, but experiments only detected vinyl bromide and HBr. This suggests non-adiabatic pathways or matrix effects not accounted for in simulations .

Q. What strategies are recommended for determining thermodynamic properties of this compound when experimental data is limited?

- Methodological Answer : Use group contribution methods or extrapolate from analogous compounds (e.g., 1,2-diiodoethane’s enthalpy of formation: 56.67 kJ/mol (literature) vs. 66.80 kJ/mol (calculated) ). High-level quantum calculations (e.g., CCSD(T)) can refine estimates. Tabulated data for related compounds:

| Property | 1,2-Diiodoethane (Lit.) | 1,2-Diiodoethane (Calc.) | Methodology |

|---|---|---|---|

| ΔfH° (gas, kJ/mol) | 56.67 | 66.80 | Group contribution |

| S° (liquid, J/mol·K) | 348.53 | 349.80 | Calorimetry |

Note: Similar approaches can be applied to this compound with adjustments for structural differences.

Data Analysis and Reporting

Q. How should raw data from thermal decomposition experiments be processed to ensure reproducibility?

- Methodological Answer : Normalize TPD spectra to account for instrumental drift and baseline noise. Use principal component analysis (PCA) to identify key decomposition products. Raw data (e.g., mass-to-charge ratios) should be archived in appendices, while processed data (e.g., activation energies) is included in the main text. This aligns with guidelines for scientific rigor in analytical reporting .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines (e.g., P261: Avoid breathing dust/fumes; P305+P351+P338: IF IN EYES: Rinse cautiously). Use gloveboxes for air-sensitive procedures and conduct regular fume hood inspections. While specific protocols for this compound are not detailed in the evidence, analogous halogenated compounds (e.g., 1,2-diiodoethane) require dark storage and inert atmospheres to prevent photodecomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.